molecular formula C8H12O4 B13168452 Ethyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate

Ethyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B13168452
M. Wt: 172.18 g/mol
InChI Key: NIMYPHZJTBRHBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate is a chemical compound with the molecular formula C8H12O4 and a molecular weight of 172.18 g/mol . This compound is characterized by a spirocyclic structure, which includes a dioxaspiro ring fused to a heptane ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of ethyl acetoacetate with formaldehyde in the presence of an acid catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate, which then undergoes cyclization to form the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors, controlled temperature, and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate is used in several scientific research fields:

Mechanism of Action

The mechanism of action of Ethyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of both an ester and a dioxaspiro ring. This combination of functional groups makes it a versatile compound for various chemical reactions and applications .

Properties

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

ethyl 1,6-dioxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C8H12O4/c1-2-11-7(9)6-8(12-6)3-4-10-5-8/h6H,2-5H2,1H3

InChI Key

NIMYPHZJTBRHBA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)CCOC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.